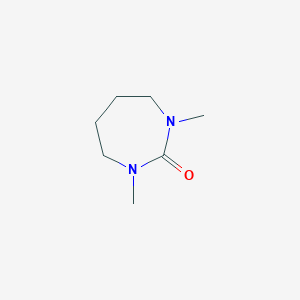
6-Methylthioinosine
Vue d'ensemble
Description
6-Methylthioinosine is a nucleoside analog that is widely used in scientific research for its ability to inhibit the activity of adenosine deaminase (ADA) enzymes. This molecule has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In
Applications De Recherche Scientifique
6-Methylthioinosine has been extensively used in scientific research for its ability to inhibit the activity of 6-Methylthioinosine enzymes. 6-Methylthioinosine is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Inhibition of 6-Methylthioinosine activity leads to an increase in the concentration of adenosine and deoxyadenosine, which can have various physiological and pharmacological effects.
Mécanisme D'action
6-Methylthioinosine inhibits the activity of 6-Methylthioinosine enzymes by acting as a competitive inhibitor. It binds to the active site of the enzyme, preventing the binding of adenosine and deoxyadenosine. This leads to an increase in the concentration of these molecules, which can activate various signaling pathways and modulate cellular functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methylthioinosine are mediated by its ability to increase the concentration of adenosine and deoxyadenosine. Adenosine is a signaling molecule that regulates various physiological processes, including inflammation, immune function, and neurotransmission. Deoxyadenosine is a precursor to DNA synthesis and repair. The effects of 6-Methylthioinosine on these processes are complex and depend on the cell type and context.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Methylthioinosine in lab experiments is its ability to selectively inhibit 6-Methylthioinosine activity without affecting other enzymes or signaling pathways. This allows researchers to study the specific effects of adenosine and deoxyadenosine on cellular functions. However, one of the limitations of using 6-Methylthioinosine is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of this molecule.
Orientations Futures
There are several future directions for the study of 6-Methylthioinosine. One area of interest is its potential therapeutic applications in cancer and autoimmune disorders. Adenosine has been shown to play a role in tumor growth and immune evasion, and inhibition of 6-Methylthioinosine activity may enhance the anti-tumor immune response. Another area of interest is the development of more potent and specific 6-Methylthioinosine inhibitors. Structure-activity relationship studies and high-throughput screening methods may lead to the identification of novel 6-Methylthioinosine inhibitors with improved pharmacological properties.
Conclusion:
In conclusion, 6-Methylthioinosine is a nucleoside analog that has been extensively used in scientific research for its ability to inhibit 6-Methylthioinosine activity. This molecule has complex biochemical and physiological effects that depend on the cell type and context. While there are advantages and limitations to using 6-Methylthioinosine in lab experiments, it remains a valuable tool for studying the role of adenosine and deoxyadenosine in cellular functions. Further research is needed to fully understand the therapeutic potential of this molecule and to develop more potent and specific 6-Methylthioinosine inhibitors.
Méthodes De Synthèse
The synthesis of 6-Methylthioinosine involves the reaction of 6-chloropurine with sodium methylthiolate in the presence of a polar aprotic solvent. This reaction yields 6-Methylthioinosine as a white crystalline solid. The purity of the product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRFDHHANOYUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859341 | |
| Record name | 6-(Methylsulfanyl)-9-pentofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylthioinosine | |
CAS RN |
13153-62-3, 15397-51-0, 342-69-8 | |
| Record name | NSC408753 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC95103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylthioinosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylthioinosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)

![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)









